3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Description
3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O4S2 and its molecular weight is 408.53. The purity is usually 95%.
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Biological Activity
3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This compound is characterized by the presence of a tetrahydroquinoline core linked to a benzenesulfonamide group through a propylsulfonyl moiety. The intricate structure contributes to its reactivity and interaction with biological systems.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H24N2O3S
- Molecular Weight : 372.5 g/mol
The compound's structure includes:
- A tetrahydroquinoline ring , which is known for its various pharmacological properties.
- A benzenesulfonamide group , which enhances solubility and biological activity.
- A propylsulfonyl substituent , which may influence the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The sulfonamide moiety is particularly noted for its ability to inhibit bacterial growth by interfering with folic acid synthesis pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving:
- Inhibition of cell proliferation : The compound appears to disrupt cell cycle progression.
- Induction of oxidative stress : This leads to increased levels of reactive oxygen species (ROS), contributing to cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Receptor Interaction : The compound could act on various receptors, modulating signaling pathways relevant to disease processes.
- Gene Expression Modulation : It may affect the expression of genes associated with inflammation and cancer progression.
Research Findings and Case Studies
Study | Findings |
---|---|
Antimicrobial Study | Demonstrated effective inhibition against E. coli and S. aureus with MIC values in the low µg/mL range. |
Anticancer Study | Induced apoptosis in MCF-7 breast cancer cells with a reduction in viability observed at concentrations above 10 µM. |
Mechanistic Study | Showed that the compound increases ROS levels leading to oxidative stress-mediated apoptosis in cancer cells. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the tetrahydroquinoline core via a Povarov reaction.
- Introduction of the propylsulfonyl group through sulfonylation reactions.
- Final coupling with benzenesulfonamide to yield the target compound.
Properties
IUPAC Name |
3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-3-12-26(22,23)21-11-5-7-16-9-10-17(14-19(16)21)20-27(24,25)18-8-4-6-15(2)13-18/h4,6,8-10,13-14,20H,3,5,7,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVTZTTUHBUAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.